molecular formula C18H16F10NPS4 B8257948 Phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt

Phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt

Cat. No.: B8257948
M. Wt: 595.6 g/mol
InChI Key: UKUCXFGAULZOIX-UHFFFAOYSA-N
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Description

Phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt is a chemical compound with the molecular formula C18H16F10NPS4 and a molecular weight of 595.53 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms and a phosphorotetrathioic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt typically involves the reaction of phosphorotetrathioic acid with 2,3,4,5,6-pentafluorodiphenyl and triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphorotetrathioic acid derivatives with higher oxidation states, while substitution reactions can yield a variety of substituted phosphorotetrathioic acid esters .

Scientific Research Applications

Phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt can be compared with other similar compounds, such as:

    Phosphorotetrathioic acid esters: These compounds share a similar core structure but differ in the substituents attached to the phosphorus atom.

    Fluorinated aromatic compounds: These compounds contain multiple fluorine atoms on an aromatic ring, similar to the pentafluorodiphenyl groups in the compound.

    Triethylamine salts: These salts involve the combination of triethylamine with various acidic compounds.

The uniqueness of this compound lies in its specific combination of a phosphorotetrathioic acid core with highly fluorinated aromatic groups and triethylamine, which imparts distinctive chemical properties and reactivity .

Properties

IUPAC Name

bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-sulfanylidene-sulfido-λ5-phosphane;triethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HF10PS4.C6H15N/c13-1-3(15)7(19)11(8(20)4(1)16)26-23(24,25)27-12-9(21)5(17)2(14)6(18)10(12)22;1-4-7(5-2)6-3/h(H,24,25);4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUCXFGAULZOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.C1(=C(C(=C(C(=C1F)F)SP(=S)([S-])SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F10NPS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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